N-Acetyl Metoclopramide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDFIXBYMDJBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204636 | |
| Record name | N-Acetyl metoclopramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5608-13-9 | |
| Record name | 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5608-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl metoclopramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl metoclopramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL METOCLOPRAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W90XX7T267 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Pathways and in Vitro Biotransformation Leading to N Acetyl Metoclopramide
Enzymatic Pathways Involved in Metoclopramide (B1676508) Metabolism with Potential for N-Acetylation
Metoclopramide's journey through the body's metabolic machinery involves several key enzymatic pathways. While oxidative metabolism and certain conjugation reactions are well-documented, the N-acetylation pathway is understood through the drug's chemical structure and the known function of specific enzymes.
The initial phase of Metoclopramide metabolism is predominantly handled by the Cytochrome P450 (CYP) superfamily of enzymes. medscape.com These enzymes introduce or expose functional groups on the drug molecule, preparing it for subsequent reactions.
CYP2D6 : This is the principal enzyme responsible for the oxidative metabolism of Metoclopramide. medscape.comresearchgate.netclinpgx.org Its activity leads to the formation of major metabolites through processes like N-deethylation of the diethylamine (B46881) side chain and N-hydroxylation on the aromatic amine group. clinpgx.orgtandfonline.comnih.gov
CYP3A4 and CYP1A2 : These isoforms also contribute to the metabolism of Metoclopramide, but to a lesser extent than CYP2D6. medscape.comresearchgate.netdrugbank.com They participate in the formation of various mono-oxygenated products. clinpgx.org
The oxidative reactions catalyzed by these CYP enzymes result in metabolites such as a des-ethyl metabolite and a hydroxylated metabolite. clinpgx.orgnih.gov
Table 1: Role of Cytochrome P450 Isoforms in Metoclopramide Metabolism
| CYP Isoform | Primary Role in Metoclopramide Metabolism | Major Oxidative Products |
|---|---|---|
| CYP2D6 | Major metabolizing enzyme researchgate.netclinpgx.org | N-deethylation, N-hydroxylation clinpgx.orgtandfonline.com |
| CYP3A4 | Lesser extent of metabolism compared to CYP2D6 researchgate.netdrugbank.com | Mono-oxygenated products clinpgx.org |
| CYP1A2 | Minor contributing enzyme researchgate.netdrugbank.com | Mono-oxygenated products clinpgx.org |
Following Phase I oxidation, Metoclopramide and its metabolites undergo Phase II conjugation reactions. These processes involve the addition of endogenous molecules to the drug, significantly increasing its water solubility and facilitating its removal from the body.
Sulfation : This pathway is a primary metabolic route for Metoclopramide. drugbank.com The process, catalyzed by sulfotransferase (SULT) enzymes, results in the formation of an N-sulfate metabolite (M2). researchgate.netnih.gov
Glucuronidation : This is another key conjugation pathway. researchgate.net UDP-glucuronosyltransferase (UGT) enzymes catalyze the attachment of glucuronic acid to the Metoclopramide molecule. nih.gov This can result in the formation of metabolites such as an N-O-glucuronide (M1) and other ether or N-glucuronides. nih.gov
Table 2: Key Conjugation Reactions in Metoclopramide Metabolism
| Conjugation Reaction | Enzyme Family | Identified Metabolites |
|---|---|---|
| Sulfation | Sulfotransferases (SULTs) | N-sulfate (M2) nih.gov |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | N-O-glucuronide (M1), Ether glucuronides (M6, M8), N-glucuronide (M7) nih.gov |
The formation of N-Acetyl Metoclopramide is a Phase II conjugation reaction involving the transfer of an acetyl group to the parent molecule. wikipedia.org Metoclopramide possesses a primary aromatic amine group (the 4-amino group), which is a known substrate for N-acetylation. ijcrt.orgscribd.com
This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, specifically NAT1 and NAT2, which are found in the liver and other tissues. wikipedia.orgnih.gov These enzymes use acetyl-CoA as a donor to transfer an acetyl group to arylamine compounds. wikipedia.org The acetylation of the 4-amino group on the Metoclopramide molecule results in the formation of 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide, also known as this compound. lgcstandards.com Genetic variations in NAT enzymes can lead to differences in how individuals metabolize drugs via this pathway, categorizing them as slow, intermediate, or rapid acetylators. youtube.comresearchgate.net
In Vitro Experimental Models for Metabolite Characterization
To understand the complex metabolic fate of Metoclopramide, researchers utilize various in vitro experimental models. These systems allow for the controlled study of specific enzymatic pathways and the identification of resulting metabolites.
Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum isolated from liver cells. researchgate.net They are a rich source of Phase I enzymes, particularly the Cytochrome P450 isoforms, as well as some Phase II enzymes like UGTs. nih.govresearchgate.net In vitro incubations of Metoclopramide with HLMs have been instrumental in characterizing its oxidative metabolism. nih.gov Studies using HLMs have successfully identified several metabolites, including the des-ethyl metabolite, a hydroxylated metabolite, ether glucuronides, an N-glucuronide, a carbamic acid, and a nitro metabolite. nih.gov
The cytosol is the soluble portion of the cell's cytoplasm and contains a different set of metabolic enzymes compared to microsomes. Specifically, human liver cytosol is used for in vitro investigations of conjugation reactions catalyzed by soluble enzymes like sulfotransferases (SULTs). nih.gov Incubating Metoclopramide in human liver cytosol has been used to study the formation of conjugated metabolites, such as the N-sulfate. nih.gov
Table 3: Compound Names Mentioned in the Article
| Common Name/Identifier | Chemical Name/Synonym |
| This compound | 4-(Acetylamino)-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide lgcstandards.com |
| Metoclopramide | 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide drugbank.com |
| M1 | N-O-glucuronide nih.gov |
| M2 | N-sulfate nih.gov |
| M3 | des-ethyl metabolite nih.gov |
| M4 | hydroxylated metabolite nih.gov |
| M5 | oxidative deaminated metabolite nih.gov |
| M6, M8 | ether glucuronides nih.gov |
| M7 | N-glucuronide nih.gov |
| M9 | carbamic acid nih.gov |
| M10 | nitro metabolite nih.gov |
| Acetyl-CoA | Acetyl coenzyme A |
Identification of this compound within Comprehensive Metabolite Profiling Studies
Comprehensive studies aimed at identifying the full spectrum of metoclopramide metabolites in humans have been conducted both in vivo and in vitro. These studies are crucial for understanding the drug's disposition and potential for drug-drug interactions.
A pivotal study systematically investigated the metabolites of metoclopramide in urine from healthy volunteers and in incubations with human liver microsomes (HLM) and cytosol. nih.gov This research successfully identified ten distinct metabolites. The primary pathways observed were N-deethylation and N-hydroxylation, catalyzed by cytochrome P450 enzymes (predominantly CYP2D6), as well as N-sulfation and glucuronidation. nih.govnih.govresearchgate.net
Notably, this compound was not identified as a metabolite in these comprehensive profiling studies. The detected metabolites are detailed in the table below.
Table 1: Metabolites of Metoclopramide Identified in Human In Vivo and In Vitro Studies This interactive table summarizes the findings from comprehensive metabolite profiling. nih.gov
| Metabolite ID | Name | Pathway | Detected In Vivo (Urine) | Detected In Vitro (HLM) |
|---|---|---|---|---|
| M1 | N-O-glucuronide | Glucuronidation | Yes | Yes |
| M2 | N-sulfate | Sulfation | Yes | Yes |
| M3 | Des-ethyl metabolite | N-dealkylation (CYP450) | Yes | Yes |
| M4 | Hydroxylated metabolite | Hydroxylation (CYP450) | Yes | Yes |
| M5 | Oxidative deaminated metabolite | Oxidative Deamination | Yes | Yes |
| M6 | Ether glucuronide | Oxidation + Glucuronidation | No | Yes |
| M7 | N-glucuronide | Glucuronidation | No | Yes |
| M8 | Ether glucuronide | Oxidation + Glucuronidation | No | Yes |
| M9 | Carbamic acid | - | No | Yes |
| M10 | Nitro metabolite | - | No | Yes |
While the compound this compound is known and available commercially as a chemical standard, its role as a product of human metabolism has not been established in major metabolic studies. nih.govlgcstandards.com The absence of its detection suggests that N-acetylation is not a significant pathway in the biotransformation of metoclopramide in humans, or it is formed in quantities below the detection limits of the analytical methods used.
In Vivo Pharmacokinetics and Disposition Research Pertaining to N Acetyl Metoclopramide Precursors
Human Pharmacokinetic Studies of Metoclopramide (B1676508) Metabolites and Their Inter-individual Variability
Metoclopramide is readily absorbed from the gastrointestinal tract, although it is subject to variable first-pass metabolism, which contributes to an oral bioavailability ranging from 32% to 100%. nih.govresearchgate.netresearchgate.net Peak plasma concentrations are typically reached within one to two hours after an oral dose. nih.govpfizermedical.com The metabolism of metoclopramide primarily occurs in the liver through oxidation by cytochrome P450 enzymes, with CYP2D6 being the major contributor, and to a lesser extent by CYP3A4 and CYP1A2. medscape.comdrugbank.comresearchgate.net Additionally, it undergoes conjugation with glucuronide and sulfate. nih.govresearchgate.net
Significant inter-individual variability exists in the metabolism of metoclopramide, largely due to genetic polymorphisms in the CYP2D6 enzyme. mdpi.com This variability can influence plasma concentrations of the parent drug and its metabolites, potentially affecting both efficacy and the likelihood of adverse effects.
Studies have identified several metabolites of metoclopramide in humans. In vivo, five main metabolites have been detected: an N-O-glucuronide (M1), an N-sulfate (M2), a des-ethyl metabolite (M3), a hydroxylated metabolite (M4), and an oxidative deaminated metabolite (M5). nih.govnovartis.com Notably, the urinary levels of the N-sulfate (M2) and des-ethyl (M3) metabolites have been shown to vary significantly among individuals, with 22-fold and 16-fold differences observed, respectively. nih.govnovartis.com In vitro studies using human liver microsomes have identified additional metabolites, including two ether glucuronides (M6 and M8), an N-glucuronide (M7), a carbamic acid (M9), and a nitro metabolite (M10). nih.gov
Interactive Data Table: In Vivo Metoclopramide Metabolites in Humans
| Metabolite ID | Name | Variation in Urinary Levels |
|---|---|---|
| M1 | N-O-glucuronide | - |
| M2 | N-sulfate | 22-fold |
| M3 | Des-ethyl metabolite | 16-fold |
| M4 | Hydroxylated metabolite | - |
| M5 | Oxidative deaminated metabolite | - |
Excretion Patterns and Elimination Profiles of Metoclopramide and its Conjugated Forms
Metoclopramide is primarily eliminated through the kidneys. globalrph.com Following oral administration, approximately 85% of the dose is recovered in the urine within 72 hours. drugbank.com A significant portion of the drug, about 20% to 30%, is excreted unchanged in the urine. medscape.commdpi.com The remainder is excreted as metabolites, with N-4 sulphate conjugation being a key pathway. nih.govresearchgate.netresearchgate.net The ratio of free to conjugated metoclopramide in the urine has been shown to correlate with the plasma area under the curve (AUC) after oral administration. nih.govresearchgate.netresearchgate.net
The elimination half-life of metoclopramide in individuals with normal renal function is typically between 5 and 6 hours. drugbank.com However, this can be dose-dependent. nih.govresearchgate.net For instance, the half-life after a 10mg oral dose was reported to be approximately 3.28 hours, increasing to 5.29 hours after a 20mg dose. researchgate.net
Impact of Physiological and Pathophysiological Conditions on Metoclopramide Metabolism and Metabolite Levels (e.g., Renal Impairment, Hepatic Impairment)
Renal Impairment:
Renal impairment significantly alters the pharmacokinetics of metoclopramide. Since the drug is primarily cleared by the kidneys, reduced renal function leads to decreased clearance and a prolonged elimination half-life. nih.gov In patients with severe renal impairment, the clearance of metoclopramide can be reduced by up to 70%. europa.eu The elimination half-life can increase to approximately 10 hours for patients with a creatinine clearance of 10-50 mL/minute and up to 15 hours for those with a creatinine clearance below 10 mL/minute. europa.eu
Interactive Data Table: Impact of Renal Impairment on Metoclopramide Pharmacokinetics
| Parameter | Normal Renal Function | Creatinine Clearance <40 mL/min | Creatinine Clearance 10-50 mL/min | Creatinine Clearance <10 mL/min | End-Stage Renal Disease (Creatinine Clearance ≤ 15 ml/min) |
|---|---|---|---|---|---|
| Elimination Half-life | 5-6 hours | ~14 hours | ~10 hours | ~15 hours | - |
| Total Plasma Clearance | Normal | Reduced to ~30% of normal | - | - | Reduced by up to 70% |
| Dosage Adjustment | Standard | Start at ~50% of recommended dose | - | - | Reduce daily dose by 75% |
Hepatic Impairment:
Liver cirrhosis also affects the pharmacokinetics of metoclopramide. In patients with severe alcoholic cirrhosis, the plasma clearance of metoclopramide has been observed to be reduced by approximately 50%. nih.gov This impaired clearance leads to an accumulation of the drug and a prolonged half-life. nih.gov Consequently, plasma concentrations of metoclopramide are higher in these patients following both oral and intravenous administration. nih.gov Despite the reduced clearance, the volume of distribution and absolute bioavailability of metoclopramide remain similar to those in healthy individuals. nih.gov While metoclopramide undergoes some hepatic metabolism, it is considered to have little active hepatic metabolism, and the liver injury that has been rarely reported is thought to be immune-mediated. nih.gov
Interactive Data Table: Impact of Hepatic Impairment on Metoclopramide Pharmacokinetics
| Parameter | Healthy Volunteers | Patients with Severe Alcoholic Cirrhosis |
|---|---|---|
| Plasma Clearance | 0.34 +/- 0.09 L/h/kg | 0.16 +/- 0.07 L/h/kg |
| Volume of Distribution | 3.4 +/- 1.2 L/kg | 3.1 +/- 0.8 L/kg |
| Absolute Bioavailability | 84 +/- 15% | 79 +/- 19% |
Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of N Acetyl Metoclopramide
High-Performance Liquid Chromatography (HPLC) in N-Acetyl Metoclopramide (B1676508) Research
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the analysis of Metoclopramide and its related substances, including N-Acetyl Metoclopramide. Its widespread use is due to its high resolution, sensitivity, and reproducibility.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of this compound from the active pharmaceutical ingredient (API), Metoclopramide, and other impurities. The development of these methods focuses on optimizing chromatographic conditions to achieve efficient separation.
Successful separation has been achieved using C18 columns, which are a type of reversed-phase column with low silanol (B1196071) activity. sielc.com The mobile phase composition is a critical factor; a common approach involves a mixture of an organic solvent like acetonitrile (B52724) or ethanol (B145695) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or a formic acid solution. nih.govtandfonline.com For instance, one method utilizes a mobile phase of 0.15M ammonium acetate and acetonitrile in an 80:20 ratio. tandfonline.com Another green analytical approach uses a combination of ethanol and formic acid solution (pH 2.0; 30:70 v/v). nih.gov Isocratic elution, where the mobile phase composition remains constant, is often employed for simplicity and robustness. nih.gov Detection is typically carried out using a UV detector set at a wavelength where Metoclopramide and its related compounds exhibit significant absorbance, such as 268 nm or 273 nm. nih.govtandfonline.com
Table 1: Examples of RP-HPLC Method Conditions for Separation of Metoclopramide and Related Compounds
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | C18 | Newcrom R1 |
| Mobile Phase | Ethanol and Formic Acid Solution (pH 2.0; 30:70 v/v) nih.gov | Acetonitrile, Water, and Phosphoric Acid sielc.com |
| Elution | Isocratic nih.gov | Isocratic |
| Flow Rate | 1.0 mL/min nih.gov | Not Specified |
| Detection (UV) | 273 nm nih.gov | Not Specified |
| Injection Volume | 10 µL nih.gov | Not Specified |
These methods are designed to be stability-indicating, meaning they can separate the parent drug from its degradation products and related substances like 4-amino-5-chloro-2-methoxybenzoic acid. tandfonline.com
Validation of analytical methods is essential to ensure their reliability for intended applications and is performed according to guidelines from the International Conference on Harmonisation (ICH). nih.gov
Specificity and Selectivity : The method's ability to assess the analyte unequivocally in the presence of other components is confirmed by the absence of interfering peaks at the retention time of the analyte in blank and sample chromatograms. who.intlcms.cz
Sensitivity : The limits of detection (LOD) and quantification (LOQ) are established to determine the lowest concentration of an analyte that can be reliably detected and quantified. For Metoclopramide, LOD and LOQ values have been reported as low as 0.26 μg/ml and 0.80 μg/ml, respectively. ijpsonline.com Another study found the LOQ for related compounds to be below the reporting threshold of 0.1% or 0.5 μg/mL.
Accuracy : Accuracy is often assessed through recovery studies by spiking a sample with a known amount of the standard. Recovery percentages for HPLC methods typically range between 99.49% and 99.86%. nih.gov
Reproducibility (Precision) : Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov It is expressed as the relative standard deviation (%RSD). For system suitability, the %RSD for retention times and peak areas should be low, often less than 2.0%, demonstrating the method's reproducibility. who.intlcms.cz
Linearity : This is the ability of the method to elicit test results that are directly proportional to the analyte concentration. A correlation coefficient (r²) greater than 0.999 is typically desired. nih.gov
Table 2: Summary of Validation Parameters for HPLC Methods
| Validation Parameter | Typical Acceptance Criteria/Results |
|---|---|
| Linearity (r²) | >0.997 ijpsonline.com |
| Accuracy (% Recovery) | 99.31% - 99.86% nih.gov |
| Precision (%RSD) | < 2.0% lcms.cz |
| LOD | 0.26 µg/mL ijpsonline.com |
| LOQ | 0.80 µg/mL ijpsonline.com |
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Elucidation
For highly sensitive and specific analysis, particularly at trace levels in complex biological matrices like plasma, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the preferred technique. researchgate.net This method combines the separation power of LC with the mass analysis capability of MS.
LC-MS/MS offers significant advantages over conventional HPLC-UV, including superior sensitivity and specificity, which reduces the need for extensive sample preparation. mdpi.com The technique operates by separating compounds with the LC system, which are then ionized and detected by the mass spectrometer. Analytes are quantified using multiple reaction monitoring (MRM) in positive ion mode, which provides high specificity. researchgate.net For Metoclopramide, the transition of the parent ion to a specific product ion (e.g., m/z 299.8→226.9) is monitored. researchgate.net
This high sensitivity allows for a low limit of quantitation (LOQ), with values reported as low as 0.78 ng/mL and a detection limit of 0.3 ng/ml in plasma. researchgate.netnih.gov The structural information provided by the mass spectrometer is invaluable for the unambiguous identification and elucidation of metabolites and impurities. lcms.cz The coupling of an ACQUITY QDa Detector (a mass detector) with a UPLC system, for example, allows for quick confirmation of peak identity through mass detection. lcms.cz
Spectrophotometric and Other Spectroscopic Techniques for Related Compound Analysis
Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of Metoclopramide, although they may lack the specificity for separating closely related compounds like this compound without prior separation. These methods are often based on chemical reactions that produce a colored product, which can be measured with a spectrophotometer.
One approach involves the direct measurement of absorbance at a specific wavelength, such as 273 nm, using ultrapure water as a solvent. nih.govresearchgate.net Other methods rely on derivatization reactions. For example, a reaction with p-dimethylaminobenzaldehyde (DAB) in an acidic medium forms a yellow-colored Schiff's base with a maximum absorbance at 452 nm. ekb.eg Another method is based on the condensation reaction between the primary aromatic amine group in Metoclopramide and 2-hydroxy-1-naphthaldehyde (B42665) to form a yellow product with an absorbance maximum at 447 nm. atlantis-press.comatlantis-press.com A further technique involves converting Metoclopramide to a diazonium salt, which is then coupled with thiamine (B1217682) in a basic medium to create a pinkish-red species that absorbs at 501 nm. aip.org
These methods are validated for linearity, accuracy, and precision and have been successfully applied to the determination of the drug in pharmaceutical preparations. ekb.egatlantis-press.com
Challenges in the Selective Quantification and Identification of this compound in Biological Samples and Pharmaceutical Formulations
The analysis of this compound presents several challenges. In pharmaceutical formulations, the primary difficulty lies in separating it from the parent drug, Metoclopramide, and other structurally similar impurities. tandfonline.comlcms.cz This requires the development of highly specific, stability-indicating HPLC or UPLC methods that can resolve all related substances.
In biological samples such as plasma, the challenges are magnified. The concentration of metabolites like this compound can be very low, necessitating highly sensitive analytical methods like LC-MS/MS. researchgate.net The complexity of the biological matrix can also lead to significant matrix effects, where other components in the sample interfere with the ionization and detection of the analyte. researchgate.net To overcome this, robust sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, are often required to remove interfering substances before analysis. mdpi.comnih.gov Method validation must thoroughly assess for matrix effects to ensure the accuracy and reliability of the results. researchgate.net
Clinical Research Implications and Translational Aspects of N Acetyl Metoclopramide Understanding
Impact on Metoclopramide (B1676508) Therapeutic Efficacy and Safety Research
The clinical utility of metoclopramide is intrinsically linked to its metabolic profile, which dictates both its therapeutic effectiveness and its potential for adverse effects. Research into metoclopramide's metabolism is crucial for understanding its safety and efficacy. The formation of metabolites is a key factor, as the conversion of the parent drug can lead to compounds with different pharmacological activities.
One of the metabolic pathways for metoclopramide involves N-acetylation, resulting in the formation of N-Acetyl Metoclopramide. In-vitro research suggests that this compound may be an inactive metabolite. A study investigating cellular responses found that while metoclopramide could induce apoptosis (programmed cell death) in certain sensitive cells, its acetylated form, this compound, did not produce the same effect. researchgate.net This finding implies that the N-acetylation of metoclopramide is likely a detoxification pathway, converting the active drug into an inert compound.
Consideration in Drug-Drug Interaction Studies Related to Metoclopramide Metabolism
Drug-drug interaction (DDI) studies for metoclopramide are critical due to its use in patients who are often on multiple medications. The primary focus of these studies has been on the cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoenzyme, which is a major pathway for metoclopramide's oxidative metabolism. Co-administration of metoclopramide with potent inhibitors of CYP2D6, such as certain antidepressants, can increase metoclopramide plasma concentrations, elevating the risk of adverse reactions.
While the role of CYP enzymes is well-documented, the N-acetylation pathway, which produces this compound, is less characterized in the context of DDIs. The enzymes responsible for this reaction are N-acetyltransferases (NATs). In theory, drugs that inhibit or induce NAT enzymes could alter the clearance of metoclopramide, thereby affecting its plasma levels. However, there is a lack of specific clinical research examining such interactions for metoclopramide. The clinical significance of the N-acetylation pathway in metoclopramide's interaction profile is therefore not established. Future DDI studies could consider evaluating the influence of known NAT inhibitors or inducers to fully delineate all potential metabolic interaction pathways for metoclopramide.
Relevance for Understanding Inter-individual Variability in Metoclopramide Pharmacokinetics and Response
Significant inter-individual variability in the pharmacokinetics and clinical response to metoclopramide has been widely reported. This variability is a major clinical challenge, making it difficult to predict a patient's response or risk of side effects. A large part of this variability is attributed to genetic polymorphisms in the CYP2D6 gene, which can categorize individuals into poor, intermediate, extensive, or ultra-rapid metabolizers of the drug.
Implications for Personalized Medicine Approaches in Metoclopramide Therapy Research
Personalized medicine aims to tailor drug therapy to an individual's genetic makeup to optimize efficacy and minimize toxicity. For metoclopramide, personalized medicine approaches have primarily focused on CYP2D6 genotyping. Identifying a patient's CYP2D6 metabolizer status can help predict their ability to clear the drug and guide dosing, potentially reducing the risk of severe side effects like extrapyramidal symptoms, which are more common in poor metabolizers.
The existence of the N-acetylation pathway and the formation of this compound present a potential area for expanding personalized medicine strategies for metoclopramide. If future research demonstrates that N-acetyltransferase (NAT) enzyme activity significantly contributes to the drug's metabolism and clinical outcomes, then assessing a patient's acetylator status (either through genotyping for NAT1/NAT2 polymorphisms or phenotyping) could become a valuable tool. This additional information could be integrated with CYP2D6 status to create a more comprehensive metabolic profile, allowing for more precise and individualized metoclopramide dosing. Currently, this remains a theoretical implication, pending further clinical validation.
Role in Clinical Research for Specific Patient Populations (e.g., Pediatric, Geriatric, Patients with Organ Dysfunction)
The pharmacokinetics and safety of metoclopramide must be specially considered in vulnerable patient populations.
Pediatric Patients: Children, particularly infants, have immature drug-metabolizing enzyme systems. While much of the concern in this population relates to a heightened risk of neurological side effects, the specific activity of the N-acetylation pathway and its development with age are not well-defined for metoclopramide. Research into how pediatric patients form this compound could provide further insight into the unique metabolic disposition of the drug in this age group.
Geriatric Patients: The elderly often have reduced renal function and decreased hepatic metabolism, leading to slower clearance of drugs like metoclopramide and a higher risk of toxicity, such as tardive dyskinesia. While the decline in CYP-mediated metabolism is a known factor, age-related changes in N-acetyltransferase activity could also influence metoclopramide clearance. Further research is needed to understand the role of the N-acetylation pathway in the elderly.
Patients with Organ Dysfunction:
Renal Impairment: Since a portion of metoclopramide and its metabolites are cleared by the kidneys, severe renal impairment can lead to accumulation. The clearance characteristics of this compound in the context of renal dysfunction are not known.
Hepatic Impairment: In patients with liver cirrhosis, the clearance of metoclopramide is significantly reduced. This is due to impaired function of metabolic enzymes, including CYP P450 and potentially N-acetyltransferases. Understanding how hepatic dysfunction specifically affects the formation of this compound could help refine dosing recommendations for these patients.
Future Research Directions and Unexplored Avenues for N Acetyl Metoclopramide
Definitive Elucidation of N-Acetyl Metoclopramide's Formation Pathways
A foundational area of necessary research is the definitive elucidation of the formation pathways of N-Acetyl Metoclopramide (B1676508). The transformation of metoclopramide to its N-acetylated form is presumed to be catalyzed by N-acetyltransferase (NAT) enzymes. However, the specific isozymes involved, and the kinetics of this biotransformation are not well characterized.
Future research should focus on:
Identifying the primary N-acetyltransferase (NAT) isozymes responsible for the acetylation of metoclopramide. It is crucial to determine the relative contributions of NAT1 and NAT2, which are known for their genetic polymorphisms. youtube.comwikipedia.org This is particularly important as NAT2 polymorphism is a well-established cause of inter-individual variations in the metabolism of numerous drugs. youtube.comgpnotebook.com
Investigating the in vitro and in vivo kinetics of this compound formation. This includes determining key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in human liver microsomes and recombinant NAT enzymes.
Exploring the influence of genetic polymorphisms in NAT enzymes on the rate and extent of this compound formation. This will be critical in understanding the inter-individual variability observed in metoclopramide metabolism. cuanschutz.edu
Table 1: Key Research Questions for this compound Formation Pathways
| Research Question | Rationale | Potential Impact |
| Which NAT isozymes (NAT1, NAT2) are primarily responsible for metoclopramide acetylation? | Understanding the specific enzymes involved is the first step in predicting metabolic variability. | Will allow for genotyping to predict patient metabolic profiles. |
| What are the kinetic parameters (Km, Vmax) of this metabolic reaction? | Quantifying the efficiency of the enzymatic reaction is essential for PBPK modeling. | Improved accuracy of pharmacokinetic models. |
| How do NAT2 genetic polymorphisms affect the formation of this compound? | Genetic variations in NAT2 are common and can lead to "slow" or "fast" acetylator phenotypes. youtube.comgpnotebook.com | Potential for dose adjustments based on a patient's genetic makeup to improve safety and efficacy. |
Comprehensive Pharmacodynamic and Toxicological Characterization of this compound
Currently, there is a significant knowledge gap regarding the pharmacological activity and potential toxicity of this compound. It is often assumed that metabolites are inactive; however, many drug metabolites have been found to be pharmacologically active, sometimes with different profiles than the parent compound. researchgate.net
Future research must include:
In vitro receptor binding and functional assays to determine if this compound interacts with dopamine (B1211576) D2 receptors, serotonin (B10506) 5-HT3 and 5-HT4 receptors, or other relevant targets of metoclopramide.
In vivo animal studies to assess the prokinetic and antiemetic effects, if any, of this compound.
Comprehensive toxicological profiling , including cytotoxicity assays, genotoxicity assays, and studies to evaluate the potential for idiosyncratic reactions. While metoclopramide itself is considered to have no genotoxicity relevant to human health, the toxicological profile of its metabolites is not well-established. fsc.go.jp
Development of Advanced Bioanalytical Methods for High-Throughput and Ultrasensitive Detection
To facilitate the above-mentioned pharmacokinetic and pharmacodynamic studies, robust and sensitive bioanalytical methods are required for the accurate quantification of this compound in various biological matrices.
Future efforts should be directed towards:
Developing and validating highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods should be capable of simultaneously quantifying metoclopramide and this compound in plasma, urine, and other relevant biological samples.
Optimizing methods for high-throughput analysis to support large-scale clinical and research studies.
Addressing potential bioanalytical challenges , such as the stability of the metabolite in biological samples and the potential for isomeric interferences. nih.gov A reverse-phase HPLC method for the separation of this compound has been described, which could serve as a starting point for further development. sielc.com
Table 2: Comparison of Potential Bioanalytical Techniques
| Technique | Advantages | Disadvantages | Suitability for this compound |
| HPLC-UV | Readily available, cost-effective. | Lower sensitivity and specificity compared to MS. | Potentially suitable for high-concentration in vitro studies. |
| LC-MS/MS | High sensitivity, high specificity, ability to quantify multiple analytes. nih.gov | Higher cost and complexity. | The gold standard for pharmacokinetic and clinical studies. |
| Immunoassay | High throughput, potential for point-of-care testing. | Potential for cross-reactivity, may not distinguish between parent and metabolite. | May be useful for rapid screening but would require specific antibody development. |
Integration of this compound Data into Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK modeling is a powerful tool for predicting drug disposition and is increasingly used in drug development and regulatory submissions. nih.govfrontiersin.org To create a comprehensive PBPK model for metoclopramide, it is essential to include data on its major metabolites.
Future research should aim to:
Develop a whole-body PBPK model for metoclopramide that incorporates the formation and elimination of this compound. This model should include data on the specific NAT enzymes involved and their expression levels in different tissues.
Use the PBPK model to simulate the impact of NAT2 genetic polymorphisms on the pharmacokinetics of both metoclopramide and this compound.
Predict potential drug-drug interactions involving the N-acetylation pathway of metoclopramide.
Investigation of this compound as a Potential Biomarker for Metoclopramide Exposure or Metabolic Status
The concentration of a drug metabolite can sometimes serve as a valuable biomarker. nih.gov Investigating the potential of this compound in this capacity is a promising research avenue.
Key areas of investigation include:
Assessing the correlation between this compound concentrations and metoclopramide exposure. This could potentially offer an alternative or complementary measure to parent drug levels for therapeutic drug monitoring.
Evaluating the ratio of this compound to metoclopramide as a phenotypic biomarker for NAT2 activity. This could help in identifying "slow" and "fast" acetylators without the need for genotyping in all cases. researchgate.net
Exploring the relationship between this compound levels and the occurrence of adverse drug reactions associated with metoclopramide.
Exploration of Novel Therapeutic or Diagnostic Applications Based on this compound
While currently viewed as a metabolite, it is conceivable that this compound could possess unique properties that might be harnessed for therapeutic or diagnostic purposes.
Future exploratory research could involve:
Investigating whether this compound has any distinct pharmacological activities that differ from metoclopramide, which could open up new therapeutic possibilities. The acetylation of some compounds has been shown to enhance their anticancer activity and oral bioavailability. nih.gov
Exploring the use of this compound as a diagnostic probe to assess NAT2 enzyme function in vivo.
Synthesizing and screening derivatives of this compound to identify compounds with improved pharmacological or pharmacokinetic properties. researchgate.net
The study of this compound is in its infancy. The future research directions outlined in this article provide a roadmap for a comprehensive investigation into this overlooked metabolite. By systematically addressing these unexplored avenues, the scientific community can gain a more complete understanding of metoclopramide's pharmacology, improve patient safety through personalized medicine approaches, and potentially uncover new therapeutic or diagnostic applications. The journey to fully characterize this compound will require a multidisciplinary effort, but the potential rewards for clinical practice are substantial.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing N-Acetyl Metoclopramide in a research setting?
- Answer : Synthesis protocols should emphasize purity control via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) validation. Deuterated analogs (e.g., this compound-d3) require isotopic labeling under inert conditions to prevent hydrogen exchange . Reaction optimization should address acetyl group stability, particularly in acidic environments, to avoid hydrolysis back to metoclopramide .
Q. How can researchers reliably detect and quantify this compound in biological matrices?
- Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound-d3) to minimize matrix effects. Validation should follow ICH guidelines, including tests for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) . For non-biological samples, spectrophotometric methods (e.g., oxidative coupling with Fe(III)) are cost-effective but require pH control to avoid interference .
Q. What mechanisms underlie the pharmacokinetic differences between metoclopramide and this compound?
- Answer : Acetylation reduces hepatic first-pass metabolism by inhibiting cytochrome P450 2D6 (CYP2D6), extending half-life. In vitro studies using human liver microsomes and recombinant enzymes can isolate metabolic pathways. Comparative studies should measure AUC (area under the curve) and clearance rates in controlled animal models .
Advanced Research Questions
Q. How can isotopic labeling (e.g., deuterated this compound) improve pharmacokinetic or pharmacodynamic studies?
- Answer : Deuterated analogs (e.g., this compound-d3) enhance mass spectrometric detection sensitivity by providing distinct molecular ions. They also enable tracking of metabolite pathways via isotopic tracing in vivo. Key steps include ensuring isotopic purity (>98%) via HPLC and avoiding deuterium loss during sample preparation .
Q. What experimental designs resolve contradictions in efficacy data for this compound across studies?
- Answer : Employ systematic review frameworks (PRISMA guidelines) with meta-regression to assess heterogeneity. For example, conflicting results on gastrointestinal motility effects may stem from variations in dosing (10–20 mg/kg in rodents) or species-specific CYP2D6 activity. Use trial sequential analysis (TSA) to determine if sample sizes were sufficient to detect true effects .
Q. How do researchers address analytical challenges in detecting low-concentration this compound metabolites?
- Answer : Pre-concentration techniques like solid-phase extraction (SPE) or microextraction by packed sorbent (MEPS) improve detection limits. For polar metabolites, hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution MS enhances separation . Method validation must include stability tests for metabolites under storage conditions (−80°C vs. room temperature) .
Q. What strategies validate the safety profile of this compound in preclinical models?
- Answer : Combine in vitro cytotoxicity assays (e.g., MTT assay on hepatocyte lines) with in vivo telemetry monitoring for cardiovascular effects (e.g., QT prolongation). Extrapyramidal symptom (EPS) risk assessment requires dopamine receptor binding assays (IC50 values) and behavioral tests in rodents .
Q. How can researchers integrate in vitro and in vivo data to model this compound’s dose-response relationships?
- Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro metabolic data (e.g., microsomal clearance) to in vivo outcomes. Calibrate models with plasma concentration-time profiles from animal studies, adjusting for protein binding differences .
Methodological Notes
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to evaluate causality in conflicting studies .
- Experimental Reproducibility : Document protocols using the STAR methods framework, including equipment specifications (e.g., column type in HPLC) and reagent lot numbers .
- Ethical Compliance : For animal studies, adhere to ARRIVE guidelines for reporting endpoints and sample size justification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
